molecular formula C24H17BrCl2FN3O5S B1671185 艾索非韦林 CAS No. 868046-19-9

艾索非韦林

货号 B1671185
CAS 编号: 868046-19-9
分子量: 629.3 g/mol
InChI 键: ULTDEARCBRNRGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elsulfavirine (also known as Elpida or VM 1500) is a new-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Viriom for the treatment and prevention of human immunodeficiency virus (HIV) infections . It is a prodrug of the active compound VM-1500A, a small molecule selective NNRTI .


Molecular Structure Analysis

Elsulfavirine belongs to the class of organic compounds known as bromodiphenyl ethers . These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .


Chemical Reactions Analysis

Elsulfavirine is a prodrug, which means it undergoes metabolic reactions in the body to be converted into its active form, VM-1500A .


Physical And Chemical Properties Analysis

The molecular weight of Elsulfavirine is 629.280 g·mol−1 . The elemental composition is C: 45.81%, H: 2.72%, Br: 12.70%, Cl: 11.27%, F: 3.02%, N: 6.68%, O: 12.71%, S: 5.09% .

科学研究应用

艾索非韦林:科学研究应用全面分析

HIV治疗: 艾索非韦林主要用于治疗HIV-1感染。它是一种非核苷类逆转录酶抑制剂(NNRTI),可阻止HIV在体内的复制。 它已获准在俄罗斯和哈萨克斯坦使用,并正在考虑在其他国家批准 .

HIV预防: 研究人员正在继续探索艾索非韦林在预防HIV感染方面的潜力。 这包括对口服、每周一次、缓释制剂和其活性代谢物VM-1500A的长期注射制剂进行的研究 .

COVID-19治疗: 艾索非韦林正在作为治疗COVID-19的治疗方案进行研究。 一项II期临床研究正在评估其对该病毒的疗效,这可能为管理该流行病提供新的治疗策略 .

长效制剂: 艾索非韦林的活性代谢物VM-1500A的长期注射制剂的开发处于临床前阶段。 这些制剂旨在通过较少的给药频率提供对HIV的长期保护或治疗 .

全球批准和研究: 艾索非韦林已提交到东南亚、东亚和拉丁美洲多个国家申请上市许可。 随着越来越多的研究支持其疗效和安全性,其全球影响力正在扩大 .

剂量和给药: 基于一项为期48周的试验的结果,推荐的艾索非韦林治疗HIV-1感染的剂量为每日一次20毫克,餐前15分钟服用 .

作用机制

Target of Action

Elsulfavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection . The primary target of Elsulfavirine is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus .

Mode of Action

Elsulfavirine is a prodrug, which means it is metabolized in the body to produce the active antiviral agent, deselsulfavirine (also known as VM-1500A) . Elsulfavirine binds to a specific site on the reverse transcriptase enzyme, inducing conformational changes that inhibit its activity . As a result, the process of converting viral RNA into DNA is disrupted, leading to a reduction in viral replication .

Biochemical Pathways

The primary biochemical pathway affected by Elsulfavirine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, Elsulfavirine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This disruption in the replication cycle leads to a decrease in the production of new virus particles .

Pharmacokinetics

The pharmacokinetic properties of Elsulfavirine are still under investigation. It is known that elsulfavirine is a prodrug, which means it is metabolized in the body to produce the active antiviral agent, deselsulfavirine . The recommended dosage of Elsulfavirine is 20 mg once daily, taken 15 minutes before meals . The half-life of the active metabolite, VM-1500A, is approximately 8.8 to 8.9 days .

Result of Action

The primary result of Elsulfavirine’s action is a reduction in the replication of the HIV virus. By inhibiting the reverse transcriptase enzyme, Elsulfavirine prevents the conversion of viral RNA into DNA, disrupting the replication cycle of the virus . This leads to a decrease in the production of new virus particles, reducing the viral load in the body .

Action Environment

The efficacy and stability of Elsulfavirine can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of Elsulfavirine. Currently, Elsulfavirine is used in antiretroviral therapy regimens in combination with other drugs such as lamivudine (or emtricitabine) and tenofovir . Furthermore, the development of viral resistance to the drug can also affect its efficacy .

安全和危害

Elsulfavirine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Elsulfavirine received its first global approval in Russia in June 2017 for the treatment of HIV-1 infections in combination with other antiretroviral medicines . Currently, it is used in antiretroviral therapy regimens in the Russian Federation, which includes the combination of elsulfavirine with lamivudine (or emtricitabine) and tenofovir . Long-acting injectable formulations of Elsulfavirine and deselsulfavirine are under investigation . In addition, Roche is investigating the use of Elsulfavirine for the treatment of COVID-19 and it is currently in Phase II clinical trials for this possible indication .

属性

IUPAC Name

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDEARCBRNRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrCl2FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868046-19-9
Record name Elsulfavirine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elsulfavirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELSULFAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elsulfavirine
Reactant of Route 2
Reactant of Route 2
Elsulfavirine
Reactant of Route 3
Reactant of Route 3
Elsulfavirine
Reactant of Route 4
Reactant of Route 4
Elsulfavirine
Reactant of Route 5
Reactant of Route 5
Elsulfavirine
Reactant of Route 6
Reactant of Route 6
Elsulfavirine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。